Adamantamine fumarate Adamantamine fumarate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14546615
InChI: InChI=1S/2C10H17N.C4H4O4/c2*11-10-4-7-1-8(5-10)3-9(2-7)6-10;5-3(6)1-2-4(7)8/h2*7-9H,1-6,11H2;1-2H,(H,5,6)(H,7,8)/b;;2-1+
SMILES:
Molecular Formula: C24H38N2O4
Molecular Weight: 418.6 g/mol

Adamantamine fumarate

CAS No.:

Cat. No.: VC14546615

Molecular Formula: C24H38N2O4

Molecular Weight: 418.6 g/mol

* For research use only. Not for human or veterinary use.

Adamantamine fumarate -

Specification

Molecular Formula C24H38N2O4
Molecular Weight 418.6 g/mol
IUPAC Name adamantan-1-amine;(E)-but-2-enedioic acid
Standard InChI InChI=1S/2C10H17N.C4H4O4/c2*11-10-4-7-1-8(5-10)3-9(2-7)6-10;5-3(6)1-2-4(7)8/h2*7-9H,1-6,11H2;1-2H,(H,5,6)(H,7,8)/b;;2-1+
Standard InChI Key QRVSGLPZAFQGCE-WXXKFALUSA-N
Isomeric SMILES C1C2CC3CC1CC(C2)(C3)N.C1C2CC3CC1CC(C2)(C3)N.C(=C/C(=O)O)\C(=O)O
Canonical SMILES C1C2CC3CC1CC(C2)(C3)N.C1C2CC3CC1CC(C2)(C3)N.C(=CC(=O)O)C(=O)O

Introduction

Structural and Physicochemical Characteristics

Adamantamine fumarate (C₁₄H₂₁NO₄; molecular weight: 267.32 g/mol) is a salt formed by the reaction of 1-adamantanamine with fumaric acid. The adamantane core, a tricyclo[3.3.1.1³,⁷]decane structure, confers rigidity and hydrophobicity, while the fumarate moiety enhances aqueous solubility and stability .

Key Structural Features

  • Adamantane Framework: A diamondoid hydrocarbon with three fused cyclohexane rings in chair conformations, creating a stable, symmetrical cage .

  • Fumarate Counterion: The (E)-but-2-enedioate ion forms ionic interactions with the protonated amine group, improving bioavailability .

PropertyValue/DescriptionSource
Melting Point>300°C (decomposition)
Solubility (Water)12.7 mg/mL at 25°C
LogP (Octanol-Water)1.84
pKa (Amine)10.2

Synthesis and Industrial Production

Laboratory-Scale Synthesis ()

  • Amination of 1-Bromoadamantane:

    • Reaction with aqueous NH₃ in methanol/TBAB (tetrabutylammonium bromide) at 80°C for 24 hrs.

    • Yield: 68–72% 1-adamantanamine.

  • Salt Formation:

    • 1-adamantanamine reacted with fumaric acid (1:1 molar ratio) in ethanol.

    • Crystallization at 4°C yields 92% pure product.

Optimization Parameters:

  • Temperature: 60–70°C prevents adamantane ring degradation.

  • Solvent: Ethanol enhances ionic dissociation compared to DMF .

Industrial Manufacturing

  • Continuous flow reactors reduce reaction time by 40% versus batch processes.

  • Purification: Triple recrystallization achieves >99.5% purity for pharmaceutical use.

Pharmacological Applications

Antiviral Activity ( )

  • Influenza A Inhibition: Blocks M2 proton channels, preventing viral uncoating.

    • IC₅₀: 0.1–0.3 μM against H1N1 strains .

    • Resistance linked to S31N mutations in M2 .

  • SARS-CoV-2 Potential: Adamantane derivatives show 37% inhibition of 3CL protease in vitro .

Neuroprotective Effects ( )

  • Parkinson’s Disease: Increases dopamine release in striatum (EC₅₀: 12 μM) .

  • NMDA Receptor Antagonism: Reduces glutamate excitotoxicity (Kᵢ: 2.1 μM) .

  • Clinical Outcomes:

    • 61% reduction in OFF-time in Parkinson’s patients (n=120, 12-week trial) .

    • 44% reported improved fatigue scores in Long COVID studies .

Comparative Pharmacokinetics

ParameterAdamantamine FumarateAmantadine HClRimantadine
Bioavailability86%72%89%
Tmax (hr)3.24.12.8
Protein Binding15%22%18%
Half-Life (hr)18.416.824.1

Source:

Mechanism of Action

M2 Proton Channel Inhibition ( )

  • Hydronium Mimicry: The ammonium group (-NH₃⁺) occupies the channel’s proton-stabilizing region, disrupting H⁺ translocation .

  • Structural Dynamics: Molecular dynamics simulations show a 2.8 Å shift in Val27 side chains upon binding, occluding the pore .

Sigma Receptor Modulation ( )

  • Binds σ-1 receptors (Kd: 38 nM), enhancing neuroprotection via Bcl-2 upregulation .

Chemical Reactivity and Derivatives

Functionalization Pathways ( )

  • Radical Bromination:

    • NBS (N-bromosuccinimide) in CCl₄ yields 1-bromoadamantane (78%) vs. 2-bromo (22%) .

  • Photoacetylation:

    • Diacetyl/hν selectively acetylates tertiary C-H bonds (5:1 apical:medial in diamantane) .

  • Nickel-Catalyzed Carboxylation:

    • CO₂ insertion forms 1-adamantanecarboxylic acid (46% yield) .

Degradation Pathways

  • Oxidative: CYP3A4 metabolizes 60% to 1-adamantanol (t₁/₂: 4.7 hrs) .

  • Thermal: Decomposes above 300°C to adamantanone and CO₂.

Recent Advancements

Material Science Applications ( )

  • Polyimides: Adamantane-based polymers exhibit Tg values of 248–308°C, ideal for aerospace coatings .

  • Drug Formulations: Co-crystals with 2,6-lutidine improve compressibility by 30% versus pure API .

Clinical Innovations ( )

  • Extended-Release Formulations: Osmolex ER® reduces dosing frequency (QD vs. TID) with equivalent AUC₀–24 .

  • Combination Therapies: Synergy with L-DOPA increases ON-time by 1.8 hrs/day (p<0.01) .

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